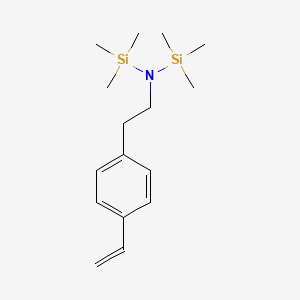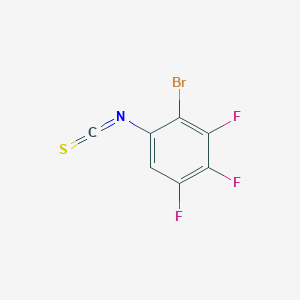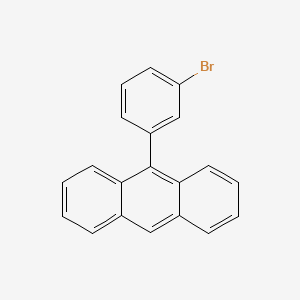![molecular formula C13H8BrN3O3 B13716515 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a bromine-substituted phenyl ring, a pyrazole moiety, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Isoxazole Formation: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally friendly solvents and reagents to improve yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the development of new materials, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-Chloro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid
- 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid
- 5-[3-Methyl-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid
Uniqueness
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
Propiedades
Fórmula molecular |
C13H8BrN3O3 |
|---|---|
Peso molecular |
334.12 g/mol |
Nombre IUPAC |
5-(3-bromo-4-pyrazol-1-ylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8BrN3O3/c14-9-6-8(12-7-10(13(18)19)16-20-12)2-3-11(9)17-5-1-4-15-17/h1-7H,(H,18,19) |
Clave InChI |
RNYFZDRPMRLARO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=C(C=C(C=C2)C3=CC(=NO3)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)


![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)


![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)





